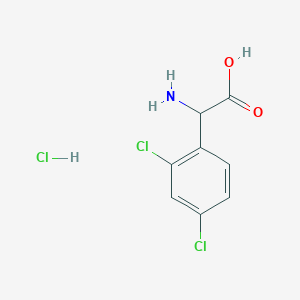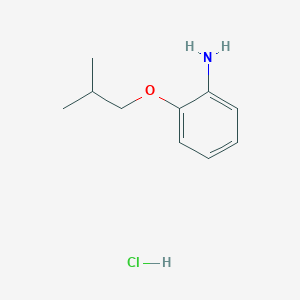
(2-Isobutoxyphenyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Isobutoxyphenyl)amine hydrochloride” is a chemical compound with the CAS Number: 124769-90-0 . It has a molecular weight of 201.7 and its IUPAC name is 2-isobutoxyaniline hydrochloride .
Molecular Structure Analysis
The Inchi Code for “(2-Isobutoxyphenyl)amine hydrochloride” is 1S/C10H15NO.ClH/c1-8(2)7-12-10-6-4-3-5-9(10)11;/h3-6,8H,7,11H2,1-2H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(2-Isobutoxyphenyl)amine hydrochloride” has a molecular formula of C10H16ClNO . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Medicine: Potential Therapeutic Applications
“(2-Isobutoxyphenyl)amine hydrochloride” has been explored for its potential therapeutic applications. While specific details on its use in medicine are not readily available, compounds with similar structures have been studied for their biological activity and could serve as a basis for the development of new drugs or diagnostic agents .
Agriculture: Pesticide Formulation
In agriculture, this compound could be investigated for its efficacy as a pesticide. Its chemical structure suggests that it may interact with certain enzymes or receptors in pests, potentially leading to the development of new pest control agents .
Material Science: Synthesis of Novel Materials
The compound’s properties may be utilized in material science for the synthesis of novel materials. Its molecular structure could be a key component in creating new polymers or coatings with unique characteristics, such as enhanced durability or specific interaction with other substances .
Environmental Science: Pollution Remediation
Environmental science applications might include pollution remediation. Research could focus on the compound’s ability to bind or neutralize pollutants, aiding in the development of more efficient methods to clean up environmental contaminants .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, “(2-Isobutoxyphenyl)amine hydrochloride” may be used in enzyme inhibition studies. It could serve as a model compound to understand the interaction between small molecules and enzymes, which is crucial for the design of enzyme inhibitors or activators .
Pharmacology: Drug Discovery
Pharmacological research might explore the use of this compound in drug discovery. Its structure could be pivotal in the synthesis of new pharmacologically active molecules, potentially leading to the development of new medications .
Analytical Chemistry: Chemical Analysis
Analytical chemists could employ “(2-Isobutoxyphenyl)amine hydrochloride” in chemical analysis as a reagent or a standard for calibrating instruments. Its stable structure and reactivity profile make it suitable for various analytical techniques .
Organic Chemistry: Building Block for Synthesis
Finally, in organic chemistry, this compound is valuable as a building block for the synthesis of more complex organic molecules. Its reactive amine group can undergo various chemical reactions, enabling the construction of diverse organic compounds .
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-methylpropoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(2)7-12-10-6-4-3-5-9(10)11;/h3-6,8H,7,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRSTMGBTSKQDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586406 |
Source


|
| Record name | 2-(2-Methylpropoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Isobutoxyphenyl)amine hydrochloride | |
CAS RN |
124769-90-0 |
Source


|
| Record name | 2-(2-Methylpropoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

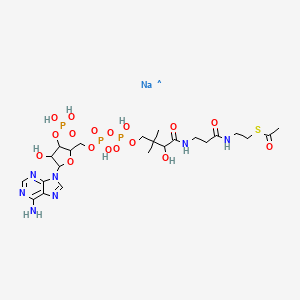
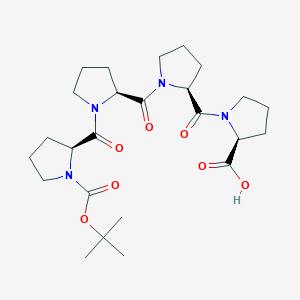
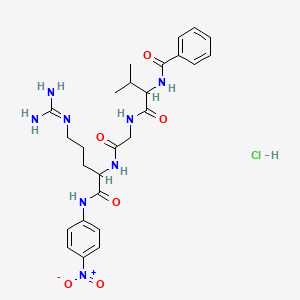
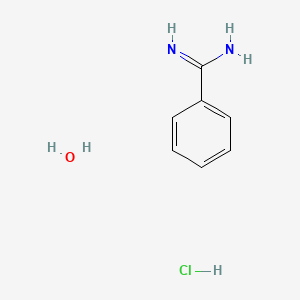
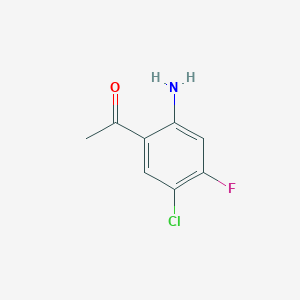




![[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284344.png)
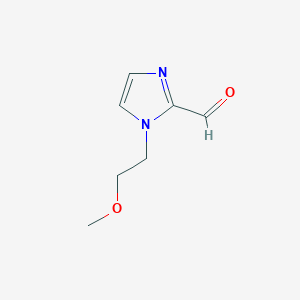
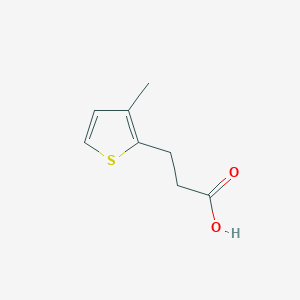
![[1-(Thiophen-2-yl)cyclopentyl]methanamine](/img/structure/B1284350.png)
